molecular formula C22H16F4N2O3 B7406407 2-fluoro-N-(4-phenoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]propanediamide

2-fluoro-N-(4-phenoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B7406407
M. Wt: 432.4 g/mol
InChI Key: TULSQWMSCDCIGZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-phenoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]propanediamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a fluorine atom, phenoxy group, and trifluoromethyl group

Properties

IUPAC Name

2-fluoro-N-(4-phenoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N2O3/c23-19(20(29)27-15-8-6-14(7-9-15)22(24,25)26)21(30)28-16-10-12-18(13-11-16)31-17-4-2-1-3-5-17/h1-13,19H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULSQWMSCDCIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-phenoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]propanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.

    Introduction of the fluorine atom: This step might involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the phenoxy and trifluoromethyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-phenoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]propanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) could be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-phenoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]propanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups could enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-phenoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]acetamide
  • 2-fluoro-N-(4-phenoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]butanediamide

Uniqueness

The unique combination of functional groups in 2-fluoro-N-(4-phenoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]propanediamide, such as the fluorine atom and trifluoromethyl group, can impart distinct chemical properties, including increased lipophilicity, metabolic stability, and potential biological activity.

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